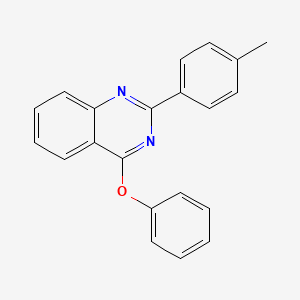
2-(4-methylphenyl)-4-phenoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-4-phenoxyquinazoline, also known as MPQ, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of quinazoline derivatives and has been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-4-phenoxyquinazoline is not entirely understood, but it is believed to involve the inhibition of various signaling pathways such as PI3K/Akt and MAPK/ERK. These pathways play a crucial role in the regulation of cell growth and survival, and their dysregulation is often associated with the development of cancer. 2-(4-methylphenyl)-4-phenoxyquinazoline has also been found to induce the production of reactive oxygen species (ROS), leading to oxidative stress and ultimately, apoptosis.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-4-phenoxyquinazoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase, making it a potential candidate for the treatment of skin disorders and Alzheimer's disease. 2-(4-methylphenyl)-4-phenoxyquinazoline has also been found to have a potent vasodilatory effect, making it a potential candidate for the treatment of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(4-methylphenyl)-4-phenoxyquinazoline in lab experiments is its high potency and selectivity. It has been found to be more potent than other quinazoline derivatives such as gefitinib and erlotinib. However, one of the limitations of using 2-(4-methylphenyl)-4-phenoxyquinazoline is its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(4-methylphenyl)-4-phenoxyquinazoline. One of the significant areas of research is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to understand the mechanism of action of 2-(4-methylphenyl)-4-phenoxyquinazoline and its potential side effects. Additionally, the development of more efficient synthesis methods and formulations that improve the solubility of 2-(4-methylphenyl)-4-phenoxyquinazoline would be beneficial for its clinical application.
Conclusion:
In conclusion, 2-(4-methylphenyl)-4-phenoxyquinazoline is a promising candidate for various scientific research applications. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of 2-(4-methylphenyl)-4-phenoxyquinazoline involves the reaction between 4-methylbenzaldehyde and 2-aminobenzoic acid, followed by the reaction with phenol in the presence of a catalyst. The final product is obtained through crystallization and purification processes. The yield of the synthesis is around 60%, and the purity of the product can be confirmed through various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-4-phenoxyquinazoline has been extensively studied for its potential use in various scientific research applications. One of the significant areas of research is its anti-cancer activity. 2-(4-methylphenyl)-4-phenoxyquinazoline has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer, through its ability to induce apoptosis and cell cycle arrest. Furthermore, 2-(4-methylphenyl)-4-phenoxyquinazoline has also been found to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-4-phenoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-11-13-16(14-12-15)20-22-19-10-6-5-9-18(19)21(23-20)24-17-7-3-2-4-8-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHOCHPVEZJKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-4-phenoxyquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)
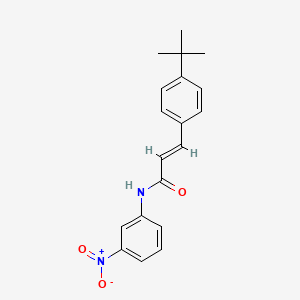
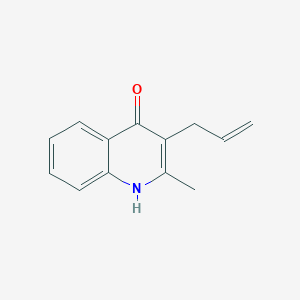
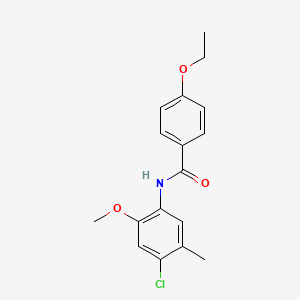
![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)
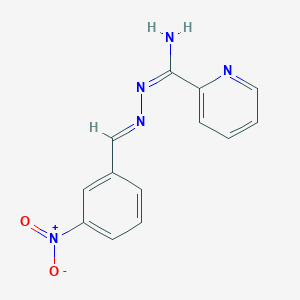
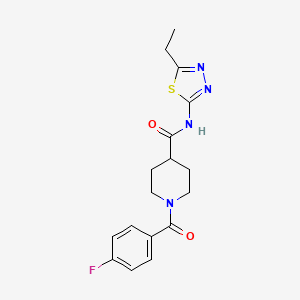
![4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5696770.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)
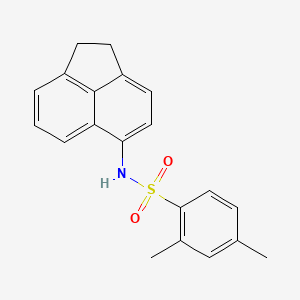
![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)